1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol

Catalog No.
S3520005
CAS No.
1346809-57-1
M.F
C7H5ClF3NO
M. Wt
211.57 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol

CAS Number

1346809-57-1

Product Name

1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol

IUPAC Name

1-(4-chloropyridin-2-yl)-2,2,2-trifluoroethanol

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

InChI

InChI=1S/C7H5ClF3NO/c8-4-1-2-12-5(3-4)6(13)7(9,10)11/h1-3,6,13H

InChI Key

LUUGGAPKHUEXRA-UHFFFAOYSA-N

SMILES

C1=CN=C(C=C1Cl)C(C(F)(F)F)O

Canonical SMILES

C1=CN=C(C=C1Cl)C(C(F)(F)F)O

Description

The exact mass of the compound 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol is 211.0011760 g/mol and the complexity rating of the compound is 176. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol is characterized by its molecular formula C₈H₆ClF₃O and a molecular weight of 210.58 g/mol. The compound features a trifluoroethanol group, which is known for its strong electron-withdrawing properties due to the trifluoromethyl group. This results in enhanced acidity compared to standard alcohols like ethanol . The presence of the 4-chloropyridine moiety adds to its unique reactivity and potential biological activity.

Typical of alcohols and halogenated compounds. Key reactions include:

  • Oxidation: It can be oxidized to yield trifluoroacetic acid or other fluorinated products.
  • Substitution Reactions: The chlorinated aromatic ring can undergo nucleophilic substitution reactions, making it useful in synthesizing more complex organic molecules.
  • Formation of Complexes: It can form stable hydrogen-bonded complexes with Lewis bases, enhancing its utility in organic synthesis .

Several methods can be employed to synthesize 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol:

  • Direct Alkylation: This involves the reaction of 4-chloropyridine with trifluoroethanol in the presence of a suitable base.
  • Hydroarylation Protocols: Recent advancements have introduced mild hydroarylation methods using trifluoroethanol as a solvent for synthesizing related compounds .
  • Substitution Reactions: Utilizing nucleophilic substitution on chlorinated pyridine derivatives can yield this compound effectively.

Several compounds share structural similarities with 1-(4-Chloropyridin-2-yl)-2,2,2-trifluoroethanol. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
1-(3-Chlorophenyl)-2,2,2-trifluoroethanol81577-11-90.98
1-(4-Chloro-3-methylphenyl)-2,2,2-trifluoroethanol286017-73-00.93
1-(2-Chlorophenyl)-2,2,2-trifluoroethanol251352-64-40.90
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethanol1194760-60-50.88

These compounds exhibit varying degrees of similarity based on their structural features. The presence of different substituents on the aromatic ring can significantly affect their chemical reactivity and biological activity.

XLogP3

1.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

211.0011760 g/mol

Monoisotopic Mass

211.0011760 g/mol

Heavy Atom Count

13

Dates

Modify: 2023-07-26

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